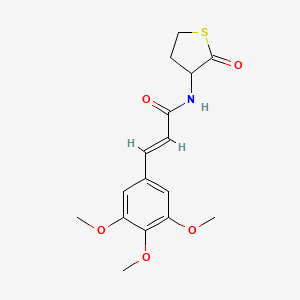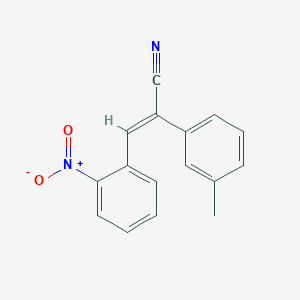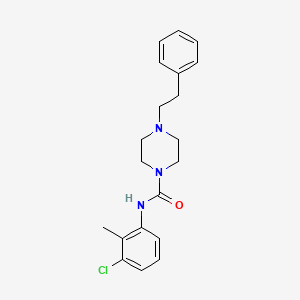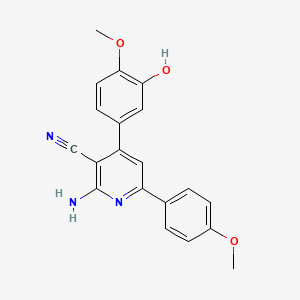
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various scientific applications, including as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. It has also been shown to increase the levels of cyclic AMP, which can have various physiological effects.
Biochemical and Physiological Effects
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-cancer and cardiovascular protective properties, which can be useful in developing new treatments for these conditions. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol. One direction is to further investigate its potential as a therapeutic agent for cancer and cardiovascular diseases. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol involves several steps. The first step involves the synthesis of 1-methyl-1H,1'H-2,2'-biimidazole-3-carboxylic acid. This is followed by the synthesis of 3-(2-bromoethyl)phenol, which is then reacted with the 1-methyl-1H,1'H-2,2'-biimidazole-3-carboxylic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2-propanol to form 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol has been studied for its potential use in various scientific applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenoxy)-3-[2-(1-methylimidazol-2-yl)imidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-8-6-18-16(20)17-19-7-9-21(17)11-13(22)12-24-15-5-3-4-14(10-15)23-2/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQABVGILQUAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CC(COC3=CC=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5312361.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)


![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)

